molecular formula C25H21N3O2 B2943951 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea CAS No. 877459-07-9

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea

Cat. No.: B2943951
CAS No.: 877459-07-9
M. Wt: 395.462
InChI Key: ODKMHOMYRMQYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 1-([1,1'-Biphenyl]-2-yl)-3-(3-(benzyloxy)pyridin-2-yl)urea
CAS Number: 877459-07-9
Molecular Formula: C₂₅H₂₁N₃O₂
Molecular Weight: 395.45 g/mol
Purity: ≥97% (HPLC)

This compound is a high-purity active pharmaceutical ingredient (API) intermediate manufactured under ISO-certified processes for global pharmaceutical and research applications . Its structure features a urea core bridging a 3-(benzyloxy)pyridin-2-yl moiety and a [1,1'-biphenyl]-2-yl group.

Properties

IUPAC Name

1-(3-phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(27-22-15-8-7-14-21(22)20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMHOMYRMQYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea typically involves multiple steps, starting with the preparation of the benzyloxy-substituted pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the benzyloxy pyridine is coupled with a suitable aryl halide in the presence of a palladium catalyst . The resulting intermediate is then reacted with an isocyanate derivative of biphenyl to form the final urea compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Activity :

  • Modulates amyloid beta-induced mitochondrial dysfunction by targeting cyclophilin D (CypD), a component of mitochondrial permeability transition pores (mPTP).
  • Restores ATP levels (EC₅₀ = 1.2 µM), reduces ROS (EC₅₀ = 0.8 µM), and improves cell viability in neuronal models .

Structural Insight :
The piperazine-ethyl chain enhances solubility and enables ionic interactions with CypD, while the benzyloxy-pyridine moiety anchors the compound in hydrophobic pockets. Molecular docking studies confirm binding to CypD’s active site .

Application : Alzheimer’s disease therapeutic candidate with favorable bioavailability and safety profiles .

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Examples :

  • Compound 29: 1-(4-Cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea
  • Compound SC4a : 1-(4-Chlorophenyl)-3-(3’-(pyrrolidin-1-yl)-[1,1'-biphenyl]-3-yl)urea

Key Features :

  • Urea core with aryl substituents (e.g., cyanophenyl, chlorophenyl) and heterocyclic groups.

Activity :

  • SC4a exhibits potent CB1 allosteric modulation (EC₅₀ = 0.043 µM) by enhancing agonist binding and MAPK/ERK phosphorylation .

Structural Insight: Electron-withdrawing groups (e.g., chloro, cyano) on the aryl ring improve potency. The biphenyl-pyrrolidine moiety in SC4a enhances binding affinity through hydrophobic and hydrogen-bonding interactions .

Application : Investigational compounds for neuropathic pain and metabolic disorders.

Succinate Dehydrogenase (SDH) Inhibitors: Pyrazole Acylurea Derivatives

Examples :

  • Compound 9b : 3-(Difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide
  • Compound 9a : 1,3-Dimethyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide

Key Features :

  • Biphenyl-carbamoyl group linked to a pyrazole acylurea scaffold.

Activity :

  • 9b inhibits SDH in Sclerotinia sclerotiorum (EC₅₀ = 0.97 µg/mL), outperforming bixafen (EC₅₀ = 9.15 µg/mL) .

Structural Insight :
Trifluorobiphenyl substituents enhance lipophilicity and SDH binding via halogen bonds. Pyrazole rings contribute to π-π stacking with the enzyme’s FAD cofactor .

Application: Novel fungicides with low phytotoxicity.

Miscellaneous Urea Derivatives

Example : 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea
CAS : 138724-53-5
Molecular Formula : C₁₄H₁₇N₅O₅S

Key Features :

  • Sulfonyl and dimethoxypyrimidinyl groups attached to the urea core.

Comparative Analysis Table

Compound Name CAS Target/Mechanism Key Activity (EC₅₀/IC₅₀) Application Structural Distinction
3-[3-(Benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea 877459-07-9 API intermediate N/A Pharmaceutical synthesis Biphenyl substituent
Compound 5x N/A CypD/mPTP modulation ATP EC₅₀ = 1.2 µM Alzheimer’s therapy Piperazine-ethyl chain
Compound SC4a N/A CB1 allosteric modulation EC₅₀ = 0.043 µM Neuropathic pain Biphenyl-pyrrolidine group
Compound 9b N/A SDH inhibition EC₅₀ = 0.97 µg/mL Fungicide Trifluorobiphenyl-pyrazole acylurea
1-(4,6-Dimethoxypyrimidin-2-yl)-urea 138724-53-5 Undisclosed N/A Research chemical Ethanesulfonyl-pyridyl and pyrimidinyl

Structure-Activity Relationship (SAR) Insights

  • Urea Core : Essential for hydrogen-bonding interactions with targets (e.g., CypD, CB1, SDH).
  • Aryl Substituents: Biphenyl groups enhance hydrophobic binding (e.g., API intermediate, SDH inhibitors), while electron-withdrawing groups (e.g., chloro, cyano) boost potency in CB1 modulators .
  • Heterocyclic Moieties : Piperazine (Compound 5x) improves solubility, whereas pyridine/pyrimidine rings (e.g., 138724-53-5) enable π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.